molecular formula C9H7NO B1595108 3-Phenylprop-2-ynamide CAS No. 7223-30-5

3-Phenylprop-2-ynamide

Cat. No.: B1595108
CAS No.: 7223-30-5
M. Wt: 145.16 g/mol
InChI Key: HJZZEVFDPBDIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenylprop-2-ynamide is an organic compound with the molecular formula C₉H₇NO It is a member of the ynamide family, characterized by the presence of a triple bond between the carbon atoms in the prop-2-yne moiety and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenylprop-2-ynamide can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with an amide in the presence of a base. For example, the reaction of phenylacetylene with acetamide in the presence of a strong base like sodium hydride can yield this compound .

Another method involves the use of trichloroethene as a two-carbon synthon. In this approach, trichloroethene reacts with an amide under mildly basic conditions to form a dichloroenamide intermediate, which can then be converted to this compound through elimination reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of trichloroethene as a synthon is particularly attractive for industrial applications due to its cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or diketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

3-phenylprop-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZEVFDPBDIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334958
Record name 3-phenylprop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7223-30-5
Record name 3-phenylprop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylprop-2-ynamide
Reactant of Route 2
3-Phenylprop-2-ynamide
Reactant of Route 3
3-Phenylprop-2-ynamide
Reactant of Route 4
3-Phenylprop-2-ynamide
Reactant of Route 5
Reactant of Route 5
3-Phenylprop-2-ynamide
Reactant of Route 6
Reactant of Route 6
3-Phenylprop-2-ynamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.